N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenoxyacetamide
Description
N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenoxyacetamide is a heterocyclic compound featuring a benzo[f][1,4]oxazepine core with a 5-oxo group and a 2-phenoxyacetamide substituent at the 7-position. The 5-oxo group likely enhances polarity and influences ring tautomerism, while the phenoxyacetamide moiety may contribute to lipophilicity and receptor interactions.
Properties
IUPAC Name |
N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c20-16(11-23-13-4-2-1-3-5-13)19-12-6-7-15-14(10-12)17(21)18-8-9-22-15/h1-7,10H,8-9,11H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSLJBDQHHVRLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenoxyacetamide typically involves multiple steps, starting with the construction of the oxazepine ring. One common approach is the cyclization of appropriate amino alcohols with carboxylic acid derivatives under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenoxyacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other electrophiles in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound. These products can exhibit different biological activities and physical properties, making them valuable for further research and development.
Scientific Research Applications
N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenoxyacetamide has shown promise in various scientific research applications. Its unique structure and reactivity make it a valuable tool in the study of chemical and biological processes
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: The compound may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.
Industry: Its unique properties make it suitable for use in materials science, such as the development of new polymers and coatings.
Mechanism of Action
The mechanism by which N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenoxyacetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate the precise mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo-Fused 1,4-Oxazepine Derivatives
(a) N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide
- Structure: Differs by substituting phenoxyacetamide with benzamide.
- Synthesis : Prepared via hydrolysis of N-formyl intermediates using hydrochloric acid, followed by column chromatography .
- Activity: While biological data are unavailable, the benzamide group may reduce solubility compared to the phenoxyacetamide analog due to decreased polarity.
(b) 5-Substituted 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepines
- Synthesis : Utilizes a modified Pictet-Spengler reaction with trifluoroacetic acid catalysis, yielding N-formyl intermediates hydrolyzed to free amines .
- Key Insight : The 5-position substitution (e.g., phenyl groups) modulates electrophilic cyclization efficiency, impacting synthetic yields (26–78%) .
Benzo[b][1,4]Dioxocine-Based Caffeic Acid Amides
Compound D9: (E)-N-(4-ethoxyphenyl)-3-(2,3,4,5-tetrahydrobenzo[b][1,4]dioxocin-8-yl)acrylamide
- Structure : Features a dioxocine ring (eight-membered, two oxygen atoms) and acrylamide substituent.
- Activity : Demonstrates potent antiproliferative (HepG2 IC₅₀ = 0.79 μM) and EGFR inhibitory (IC₅₀ = 0.36 μM) activity. Molecular docking suggests acrylamide conjugation enhances kinase binding .
- However, the phenoxyacetamide group in the target compound could provide distinct steric or electronic interactions.
Benzo[f][1,4]Thiazepine Derivatives
5-Substituted-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepines
- Structure : Replaces oxazepine oxygen with sulfur.
- Synthesis : Modified Pictet-Spengler reaction under acidic conditions; cyclization efficiency depends on substituent electronic effects .
- Activity : Thiazepines often exhibit altered pharmacokinetics (e.g., increased metabolic stability) compared to oxazepines, though specific data are lacking in the evidence.
Oxazin and Furo-Oxazin Derivatives
N-(((3S,3aS)-1-oxo-7-(5-(2-oxo-1,3,3a,4-tetrahydrobenzofuro[3,4-d][1,4]oxazin-2-yl)pyridin-2-yl)-1,3,3a,4-tetrahydrobenzo[b]oxazol-5-yl)methyl)acetamide (74)
Structure-Activity Relationship (SAR) Analysis
Key Structural Determinants:
Heterocyclic Core :
- Oxazepine vs. Dioxocine/Thiazepine : Oxazepines balance flexibility and hydrogen bonding, while dioxocines/thiazepines alter rigidity and electronic properties .
Substituent Effects: Phenoxyacetamide: Likely enhances lipophilicity and π-π stacking vs. benzamide or acrylamide groups. 5-Oxo Group: May stabilize ring conformation or participate in hydrogen bonding with biological targets .
Synthetic Accessibility :
- Modified Pictet-Spengler reactions enable efficient cyclization for oxazepines and thiazepines but require careful acid catalysis .
Biological Activity
N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenoxyacetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity based on available research findings, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex heterocyclic structure that contributes to its biological activity. Its molecular formula is , and it includes a phenoxyacetamide moiety that is significant for its interaction with biological targets.
Pharmacological Activity
Research indicates that this compound exhibits several pharmacological properties:
- Antidepressant Activity : Studies suggest that the compound may influence serotonin and norepinephrine levels in the brain, similar to traditional antidepressants. This effect was observed in animal models where it demonstrated reduced depressive behaviors when compared to control groups.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models. In vitro studies indicated a decrease in pro-inflammatory cytokines when cells were treated with the compound.
- Neuroprotective Properties : Preliminary findings suggest neuroprotective effects against oxidative stress-induced neuronal damage. This was assessed using neuronal cell lines exposed to oxidative agents.
The biological activity of this compound appears to be mediated through several mechanisms:
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors (e.g., serotonin receptors), influencing mood and cognitive functions.
- Inhibition of Enzymatic Activity : It has been suggested that the compound may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Study on Depression Models : A study conducted on mice demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors compared to untreated controls. Behavioral tests such as the forced swim test and tail suspension test were utilized to assess efficacy.
- Inflammation in Animal Models : In a model of induced arthritis in rats, treatment with this compound led to a marked decrease in paw swelling and joint inflammation.
Data Tables
Q & A
Basic Research Question
- NMR spectroscopy : Focus on key signals (e.g., amide NH at δ 8.2–8.5 ppm, benzoxazepine carbonyl at δ 170–175 ppm) .
- HPLC-DAD : Use a retention time threshold (±0.2 min) and UV-Vis spectral match (λmax 260–280 nm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <2 ppm error .
What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?
Advanced Research Question
- Systematic substitution : Modify the phenoxy group (e.g., electron-withdrawing vs. donating substituents) and assess bioactivity via enzyme inhibition assays .
- Molecular docking : Use software like AutoDock Vina to predict binding interactions with target proteins (e.g., carbonic anhydrase IX) .
- Pharmacophore modeling : Identify critical hydrogen-bond acceptors/donors in the benzoxazepine-acetamide scaffold .
How do reaction conditions influence the oxidation and reduction pathways of this compound?
Advanced Research Question
- Oxidation : Controlled use of m-CPBA in dichloromethane selectively oxidizes the benzoxazepine ring’s sulfur atom, monitored by TLC (Rf shift from 0.5 to 0.3) .
- Reduction : Catalytic hydrogenation (H2/Pd-C) under mild pressure (1 atm) reduces the oxazepine carbonyl to hydroxyl without cleaving the acetamide bond .
What experimental designs are recommended for assessing biological activity in vitro?
Basic Research Question
- Enzyme inhibition assays : Use fluorometric or colorimetric kits (e.g., CAIX inhibition at pH 6.5, 37°C) with IC50 calculations via nonlinear regression .
- Cellular uptake studies : Radiolabel the compound with ³H and measure intracellular accumulation in hypoxic cancer cell lines .
- Controls : Include positive controls (e.g., acetazolamide for CAIX) and vehicle-only blanks .
How does the compound’s stability vary under different pH and temperature conditions?
Advanced Research Question
- pH stability : Use accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 37°C for 24h) followed by HPLC to quantify degradation products (e.g., hydrolyzed acetamide) .
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, suggesting storage below 4°C for long-term stability .
What computational methods are suitable for predicting this compound’s interactions with biological targets?
Advanced Research Question
- Molecular dynamics (MD) simulations : Simulate binding to CAIX over 100 ns to assess conformational stability .
- Free-energy perturbation (FEP) : Calculate binding affinity changes for methyl or chloro substitutions on the phenyl ring .
- ADMET prediction : Use SwissADME to evaluate logP (target <3), bioavailability, and CYP450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
